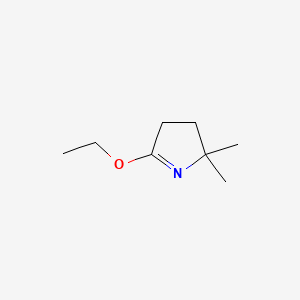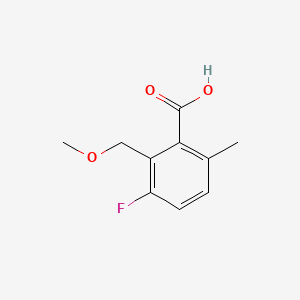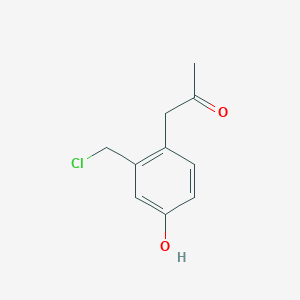
1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, a hydroxyphenyl group, and a propanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one typically involves multiple steps. One common method is the Friedel-Crafts alkylation reaction, where a chloromethyl group is introduced to a hydroxyphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes distillation and recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.
Major Products Formed
Oxidation: Formation of 1-(2-(Chloromethyl)-4-oxophenyl)propan-2-one.
Reduction: Formation of 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(2-(Methoxymethyl)-4-hydroxyphenyl)propan-2-one or 1-(2-(Cyanomethyl)-4-hydroxyphenyl)propan-2-one.
科学研究应用
1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior and effects.
相似化合物的比较
Similar Compounds
Phenylacetone: Similar structure but lacks the chloromethyl and hydroxy groups.
4-Hydroxyphenylacetone: Similar structure but lacks the chloromethyl group.
Chloroacetone: Contains a chloromethyl group but lacks the hydroxyphenyl group.
Uniqueness
1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one is unique due to the presence of both the chloromethyl and hydroxyphenyl groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC 名称 |
1-[2-(chloromethyl)-4-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)4-8-2-3-10(13)5-9(8)6-11/h2-3,5,13H,4,6H2,1H3 |
InChI 键 |
OZDGKLUUKHJJEN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=C(C=C1)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14074352.png)
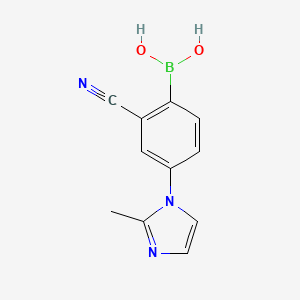
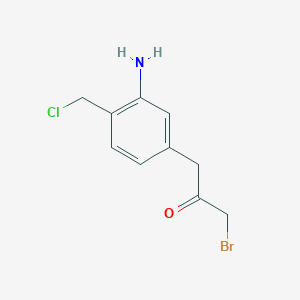
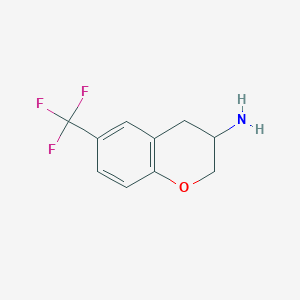
![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
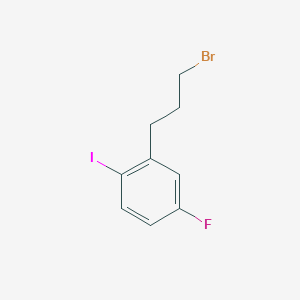
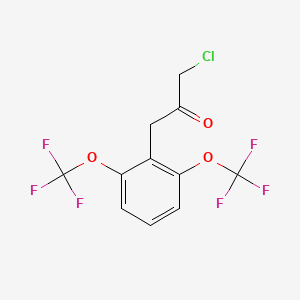
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
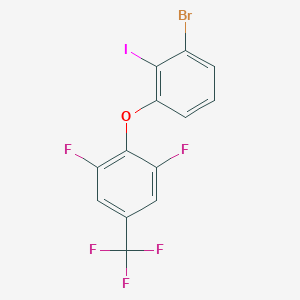
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
